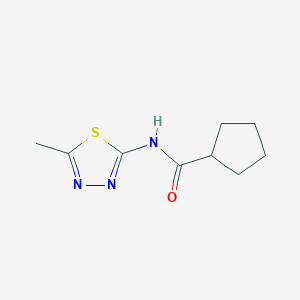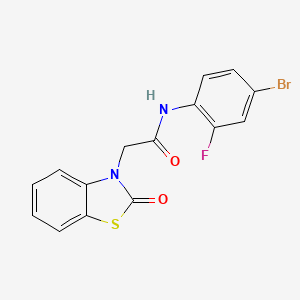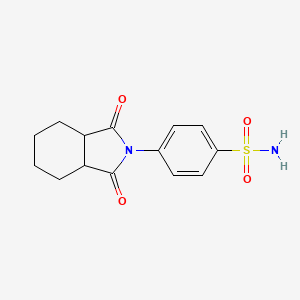![molecular formula C19H20N4 B12490359 N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12490359.png)
N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropane ring attached to a triazole moiety, which is further substituted with benzyl and phenyl groups. The unique structure of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine imparts it with interesting chemical and biological properties, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general steps are as follows:
Preparation of Benzyl Azide: Benzyl bromide is reacted with sodium azide in an organic solvent such as dimethylformamide (DMF) to form benzyl azide.
Cycloaddition Reaction: Benzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form 1-benzyl-4-phenyl-1,2,3-triazole.
Formation of Cyclopropanamine Derivative: The 1-benzyl-4-phenyl-1,2,3-triazole is further reacted with cyclopropanecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to yield N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine.
Industrial Production Methods
Industrial production of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of triazole N-oxides or cyclopropane carboxylic acids.
Reduction: Formation of dihydrotriazoles or cyclopropylamines.
Substitution: Formation of halogenated derivatives or other substituted triazoles.
Aplicaciones Científicas De Investigación
N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The compound may inhibit enzyme activity, disrupt protein-protein interactions, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-phenyl-1,2,3-triazole: Lacks the cyclopropane moiety but shares the triazole core structure.
Cyclopropylamine: Contains the cyclopropane ring but lacks the triazole moiety.
Benzyltriazole: Similar triazole structure but without the phenyl and cyclopropane groups.
Uniqueness
N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine is unique due to the combination of the triazole ring, benzyl, phenyl, and cyclopropane groups
Propiedades
Fórmula molecular |
C19H20N4 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[(2-benzyl-5-phenyltriazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C19H20N4/c1-3-7-15(8-4-1)14-23-21-18(13-20-17-11-12-17)19(22-23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2 |
Clave InChI |
XHTAEIQKBNXWGA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=NN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12490303.png)
![N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12490305.png)
![2-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12490313.png)
![[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B12490322.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B12490335.png)
![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
![1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490344.png)

![N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12490358.png)

![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
